molecular formula C19H22N4O B2524231 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one CAS No. 2319640-59-8

2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2524231
CAS No.: 2319640-59-8
M. Wt: 322.412
InChI Key: ZTOJPIGZYPVKCB-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features an indole ring, a pyrazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the indole, pyrazole, and piperidine rings through appropriate linkers and under suitable reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include:

    Catalysis: Using efficient catalysts to speed up the reactions.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one
  • 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one

Uniqueness

The unique combination of the indole, pyrazole, and piperidine rings in 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-21-17(9-11-20-21)18-8-4-5-12-23(18)19(24)14-22-13-10-15-6-2-3-7-16(15)22/h2-3,6-7,9-11,13,18H,4-5,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOJPIGZYPVKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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